molecular formula C13H10IN3O3 B4116207 1-(4-Iodophenyl)-3-(4-nitrophenyl)urea

1-(4-Iodophenyl)-3-(4-nitrophenyl)urea

Cat. No.: B4116207
M. Wt: 383.14 g/mol
InChI Key: PZQCZXUVVFBKQS-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-(4-nitrophenyl)urea is a chemical compound provided for research and experimental use. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers investigating urea-based compounds for potential anticancer applications may find this material of interest. Recent scientific literature has identified structurally similar diarylurea compounds as being investigated for their cytotoxicity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), and for their ability to cross the blood-brain barrier, which is a valuable property for targeting metastatic cancers . These studies are part of the ongoing exploration of novel compounds that can target specific pathways, such as those involving FGFR1 (Fibroblast Growth Factor Receptor 1), a molecular target implicated in cancer cell proliferation . The molecular framework of this compound, featuring aryl urea and halogenated phenyl rings, is common in medicinal chemistry research for developing kinase inhibitors and other targeted therapies . Handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O3/c14-9-1-3-10(4-2-9)15-13(18)16-11-5-7-12(8-6-11)17(19)20/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQCZXUVVFBKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 4-iodoaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for N-(4-iodophenyl)-N’-(4-nitrophenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-(4-iodophenyl)-N’-(4-nitrophenyl)urea can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: N-(4-aminophenyl)-N’-(4-nitrophenyl)urea.

    Oxidation: Quinone derivatives or other oxidized phenyl compounds.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis Building Block: N-(4-iodophenyl)-N'-(4-nitrophenyl)urea serves as a building block in organic synthesis for creating new materials. The iodine atom on the iodophenyl group can undergo nucleophilic substitution reactions, enabling the introduction of other functional groups.
  • Potential Use in Material Science: 1,3-Bis(4-nitrophenyl)urea, a related compound, has been explored for applications in material science.
    * The compound can be purified and crystallized for X-ray diffraction analysis.
  • Inhibitors of Soluble Epoxide Hydrolase (sEH): Urea derivatives, including 1-aryl-3-(1-acylpiperidin-4-yl)ureas, have been investigated as inhibitors of human and murine sEH . These inhibitors have shown improved pharmacokinetic parameters and excellent potency .
    • Modifications to the urea core structure, such as N-acyl and N-sulfonyl substitution, can yield highly potent inhibitors .
    • The introduction of a basic nitrogen allows for the formulation of the inhibitor as a salt .
    • Small hydrophobic groups on the piperidine can improve hydrophobic interaction with the enzyme .
    • Halophenyl compounds, such as 4-chlorophenyl derivatives, exhibit increased Cmax and AUC, suggesting that metabolism occurs predominantly at the phenyl moiety .

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-N’-(4-nitrophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and nitro groups can influence the compound’s binding affinity and specificity towards these targets, affecting biological pathways and processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-Iodophenyl)urea

  • Molecular Formula : C₁₃H₁₀FIN₂O
  • Molecular Weight : 356.138 g/mol
  • Key Differences: Replaces the nitro group with fluorine.
  • Implications : The fluorine substitution may enhance metabolic stability but reduce polarity, affecting solubility .

1-(3-Fluorophenyl)-3-(4-Nitrophenyl)urea

  • Molecular Formula : C₁₃H₁₀FN₃O₃
  • Molecular Weight : 275.24 g/mol
  • Key Differences : Fluorine at the meta position on the phenyl ring. Crystal structure analysis reveals hydrogen-bonding networks involving urea NH groups and nitro O atoms, critical for stabilizing interactions in kinase inhibitors like sorafenib derivatives .
  • Biological Relevance : Acts as a fragment in VEGFR-2 inhibitors, highlighting the importance of nitro groups in kinase binding .

Urease and Cholinesterase Inhibitors

1-(4-Nitrophenyl)-3-(Hydrazone-Substituted Phenyl)urea Derivatives

  • Example Compound: 1-(4-(1-(2-(4-Chlorophenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea
  • Activity : IC₅₀ = 10.13 ± 0.40 µM (urease inhibition) .
  • Comparison : The hydrazone moiety enhances planar geometry, facilitating active-site binding in urease. The absence of iodine in these derivatives suggests nitro groups alone are sufficient for high inhibitory activity .

1-(4-Iodophenyl)-3-(Benzofuran-Thiazole)urea (e38)

  • Activity : IC₅₀ = 3.85 µM (acetylcholinesterase inhibition) .
  • Key Feature : Incorporation of a benzofuran-thiazole group increases lipophilicity, likely enhancing blood-brain barrier penetration for Alzheimer’s applications. The iodine atom may contribute to π-π stacking in enzyme active sites .

Rodenticidal and Antimicrobial Agents

Pyrinuron (1-(4-Nitrophenyl)-3-(3-Pyridylmethyl)urea)

  • Application : Commercial rodenticide.
  • Key Feature : The pyridylmethyl group enables selective toxicity in rodents. Replacement of iodine with pyridylmethyl alters target specificity, emphasizing the role of substituent bulk in toxicological profiles .

1-(3-Chloro-2-Oxoazetidin-1-yl)-3-(4-Nitrophenyl)urea (7f)

  • Activity : Broad-spectrum antibacterial and anticancer activity .
  • Structural Insight: The azetidinone ring introduces rigidity, improving membrane permeability compared to the flexible urea backbone in the target compound .

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Biological Activity Reference
1-(4-Iodophenyl)-3-(4-nitrophenyl)urea 385.15 Not reported Iodo, Nitro Potential kinase inhibition
1-(4-Fluorophenyl)-3-(4-iodophenyl)urea 356.14 Not reported Fluoro, Iodo Unknown
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea 275.24 Not reported Fluoro, Nitro Sorafenib fragment
Pyrinuron 271.27 >300 Nitro, Pyridylmethyl Rodenticide

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and urea NH signals (δ 9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (C₁₃H₉IN₃O₃: ~398.02 g/mol) and detects isotopic patterns from iodine .
  • XRD/HPLC : X-ray diffraction resolves crystal structure, while HPLC (C18 column, UV detection) quantifies purity (>98%) .

How can computational chemistry techniques predict the reactivity and stability of this compound under varying conditions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C–I bond stability) and electron density maps to predict regioselectivity in reactions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., in DMSO vs. water) .
  • Reaction Path Search : Use quantum chemical methods (e.g., Gaussian) to model degradation pathways under acidic/thermal stress .

Validation : Cross-reference computational results with experimental TGA/DSC data to confirm thermal stability thresholds .

How should researchers address contradictory biological activity data for urea derivatives like this compound?

Q. Advanced

  • Assay Standardization : Replicate assays (e.g., enzyme inhibition) under identical conditions (pH, temperature) to isolate variables .
  • SAR Cross-Analysis : Compare bioactivity with structural analogs (Table 1) to identify critical substituents (e.g., nitro vs. methoxy groups) .

Table 1 : Bioactivity Trends in Urea Derivatives

CompoundSubstituentsIC₅₀ (µM)Reference
1-(4-Nitrophenyl)ureaNitro group12.3
1-(4-Methoxyphenyl)ureaMethoxy group>100
1-(4-Iodophenyl)ureaIodo group8.7

What experimental strategies can elucidate the reaction mechanisms of this compound in catalytic processes?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-limiting steps (e.g., proton transfer in urea formation) .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., nitro group reduction) .
  • Catalytic Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate iodine’s leaving group ability .

How does solvent polarity impact the solubility and reactivity of this compound?

Q. Basic

  • Polar Solvents (DMF, DMSO) : Enhance solubility (>50 mg/mL) but may promote hydrolysis; use molecular sieves to maintain anhydrous conditions .
  • Nonpolar Solvents (Hexane) : Reduce solubility (<5 mg/mL) but improve selectivity in coupling reactions .
  • Solvent-Free Conditions : Grind reagents with ball milling to achieve >80% yield while avoiding solvent toxicity .

What advanced methods enable comparative analysis of this compound with its structural analogs?

Q. Advanced

  • Crystallography : Compare lattice parameters (e.g., π-π stacking distances) to correlate packing efficiency with thermal stability .
  • QSAR Modeling : Train machine learning models on datasets (e.g., ChEMBL) to predict bioactivity based on substituent electronegativity/logP .
  • Hammett Plots : Analyze substituent effects (σ values) on reaction rates to quantify electronic contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Iodophenyl)-3-(4-nitrophenyl)urea
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1-(4-Iodophenyl)-3-(4-nitrophenyl)urea

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